

Application Note: High-Fidelity Fmoc-Protection of D-Homoalanine HCl

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Compound of Interest

Compound Name:	D-Homoalanine hcl
CAS No.:	5959-29-5; 67607-42-5
Cat. No.:	B2698249

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Executive Summary

This application note details a robust, field-validated protocol for the

-Fmoc protection of D-Homoalanine Hydrochloride (D-Hala·HCl; (2R)-2-aminobutanoic acid hydrochloride).[1] Unlike standard alanine, the D-Homoalanine ethyl side chain introduces minor steric variations, but the primary challenge lies in the hydrochloride salt form. This protocol utilizes Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) under modified Schotten-Baumann conditions. We prioritize Fmoc-OSu over Fmoc-Cl to eliminate the formation of "Fmoc-dipeptide" impurities and minimize racemization risks.

Key Deliverables:

- High-yield synthesis (>90%).[2][3]
- Suppression of oligomerization byproducts.
- Scalable work-up procedures avoiding chromatography.

Scientific Foundation & Critical Parameters

The Challenge of the HCl Salt

Starting with an amino acid hydrochloride salt (AA·HCl) fundamentally alters the stoichiometry of the reaction compared to free zwitterionic amino acids.

- **Stoichiometric Offset:** The ammonium group () has a pKa 9.6. It must be deprotonated to the nucleophilic amine () to react.
- **Buffer Depletion:** The first equivalent of base added is entirely consumed by the HCl neutralization. Insufficient base results in a pH < 8, stalling the reaction.
- **Hydrolysis Risk:** Excessive base (pH > 11) promotes the degradation of the Fmoc group to dibenzofulvene.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

Feature	Fmoc-Cl (Chloride)	Fmoc-OSu (Succinimide)	Verdict
Reactivity	Very High	Moderate/Controlled	Fmoc-OSu allows better control.[4]
Side Products	Dipeptides (via mixed anhydride)	N-Hydroxysuccinimide (Water soluble)	Fmoc-OSu yields cleaner crude.
Stability	Moisture Sensitive	Stable Solid	Fmoc-OSu is preferred for reproducibility.

Solvent System

A 1:1 mixture of Acetone and Water is selected.

- **Solubility:** D-Hala·HCl is highly water-soluble; Fmoc-OSu is acetone-soluble.

- Work-up: Acetone is easily removed via rotary evaporation, unlike Dioxane (high boiling point) or DMF (difficult to extract).

Materials & Instrumentation

Reagents:

- Substrate: D-Homoalanine Hydrochloride (D-Hala·HCl) [MW: 139.58 g/mol].^[1]
- Reagent: Fmoc-OSu [MW: 337.33 g/mol].
- Base: Sodium Bicarbonate () [MW: 84.01 g/mol] or Sodium Carbonate ().
- Solvents: Acetone (HPLC grade), Deionized Water (), Ethyl Acetate (EtOAc), 1N HCl, Brine.

Equipment:

- pH Meter (calibrated).
- Rotary Evaporator.^[5]
- HPLC (C18 column) for monitoring.

Experimental Protocol

Stoichiometry Calculation

For 10 mmol scale:

- D-Hala^[6]·HCl: 10 mmol (1.40 g)
- Fmoc-OSu: 10-11 mmol (3.37 - 3.71 g) [1.0 - 1.1 eq]
- NaHCO₃: 25-30 mmol (2.10 - 2.52 g) [2.5 - 3.0 eq]

- Note: 1 eq neutralizes HCl; 1 eq neutralizes the carboxylic acid; 0.5-1.0 eq maintains the pH buffer.

Step-by-Step Procedure

Step 1: Dissolution and Neutralization (The Critical Step)

- In a round-bottom flask, dissolve 1.40 g D-Hala-HCl (10 mmol) in 25 mL DI Water.
- Add 2.10 g NaHCO₃ (25 mmol) slowly to the stirring solution.
 - Observation: Effervescence (release) will occur. Ensure complete dissolution.
 - Checkpoint: Measure pH.^{[7][8]} It should be approximately 8.5–9.0. If < 8.5, add small aliquots of to adjust.

Step 2: Acylation

- Dissolve 3.37 g Fmoc-OSu (10 mmol) in 25 mL Acetone.
- Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 15–20 minutes at room temperature.
 - Why? Slow addition prevents precipitation of Fmoc-OSu before it can react.
- Stir the resulting cloudy white suspension vigorously at room temperature for 4–12 hours.
 - Monitoring: Check HPLC or TLC (EtOAc/Hexane 1:1). Disappearance of Fmoc-OSu and appearance of the product spot (in acidified TLC).

Step 3: Work-up

- Evaporation: Remove Acetone under reduced pressure (Rotovap at 35°C). The solution will become aqueous and potentially gummy.
- Wash: Add 20 mL water and wash with Diethyl Ether (2 x 15 mL).
 - Purpose: Removes unreacted Fmoc-OSu and hydrophobic impurities. The product remains in the aqueous phase (as the sodium salt).
- Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl (approx 30-40 mL) with stirring until pH reaches 1–2.
 - Observation: The Fmoc-D-Homoalanine-OH will precipitate as a white solid or form an oil that solidifies.
- Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).
- Drying: Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous . Filter and concentrate.

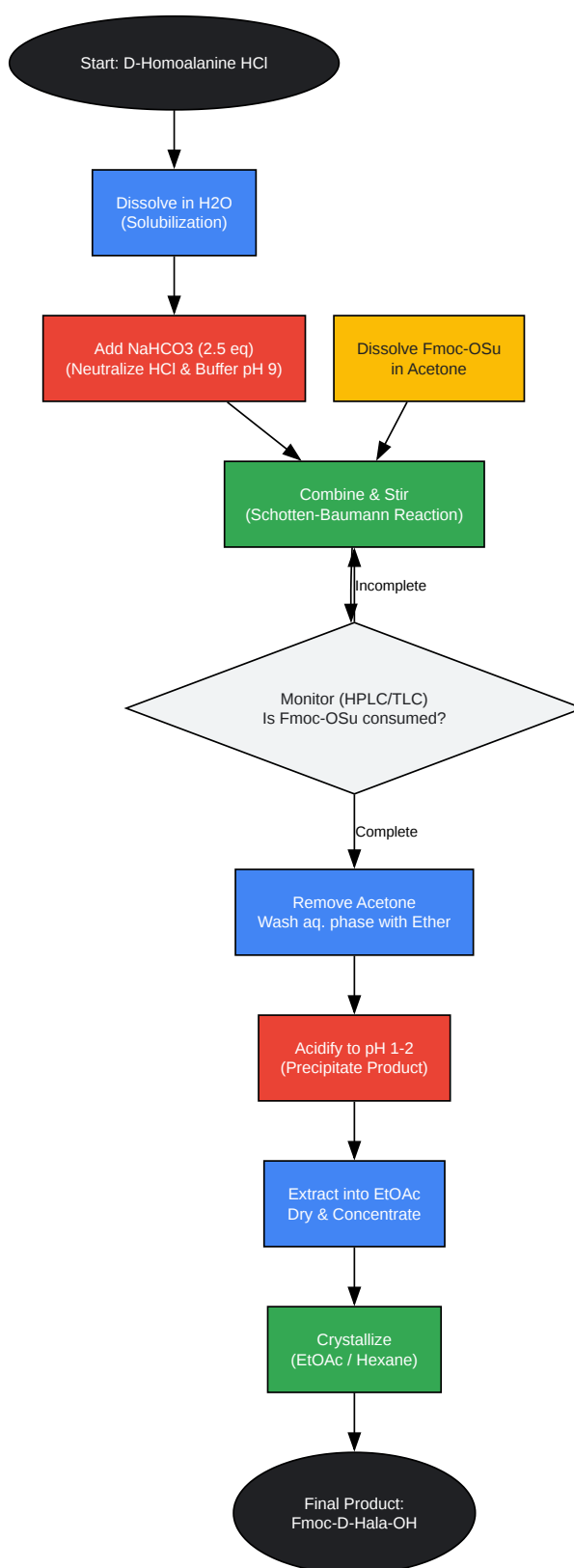
Step 4: Crystallization

- Dissolve the crude residue in a minimum amount of hot Ethyl Acetate.
- Slowly add Hexane (or Petroleum Ether) until turbidity appears.
- Cool to 4°C overnight. Filter the white crystalline solid.

Quality Control & Specifications

Test	Method	Acceptance Criteria
Purity	HPLC (C18, ACN/H ₂ O gradient)	> 98.0%
Identity	H-NMR (DMSO-d ₆)	Presence of fluorenyl protons (7.3-7.9 ppm) and ethyl side chain.
Melting Point	Capillary Method	Consistent with literature (approx 140-145°C, dependent on polymorph).
Chiral Purity	Chiral HPLC	< 0.5% L-isomer (Racemization check).

Process Visualization (Workflow)



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Figure 1: Workflow for the conversion of **D-Homoalanine HCl** to Fmoc-D-Homoalanine-OH.

Troubleshooting Guide

Issue 1: Low Yield / Product remains in aqueous phase.

- Cause: Incomplete acidification. The carboxylate is not fully protonated at pH 3-4.
- Fix: Ensure pH is driven down to 1–2 using 1N HCl (or 6N HCl if volume is constrained).

Issue 2: Gummy precipitate.

- Cause: Impurities or residual solvent.^[5]
- Fix: Redissolve in EtOAc, dry thoroughly with _____, and evaporate. Use Hexane trituration to induce crystallization.

Issue 3: Dipeptide Formation (Fmoc-D-Hala-D-Hala-OH).

- Cause: Excessively high pH (>10) or use of Fmoc-Cl.
- Fix: Strictly use Fmoc-OSu and maintain pH 8.5–9.0. Do not use NaOH; stick to Carbonate/Bicarbonate buffers.

References

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